molecular formula C8H6N2O3 B2635248 3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde CAS No. 443956-11-4

3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde

Cat. No. B2635248
M. Wt: 178.147
InChI Key: XOXXGNIBXYQQNS-UHFFFAOYSA-N
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Patent
US08242275B2

Procedure details

To a solution of 6-styryl-4H-pyrido[3,2-b][1,4]oxazin-3-one (757 mg, 3.00 mmol) in CH2Cl2 (128 mL) was bubbled ozone at −78° C. with stirring until a pale blue color appeared. The excess ozone was removed by bubbling oxygen through the reaction mixture for 15 min. Me2S (1.0 mL, 14 mmol) was added, and the reaction was stirred at −78° C. for 3 h and then at RT for 24 h. The solvent was concentrated and the residue was triturated with Et2O (100 mL). The solid collected from filtration of the suspension was washed with additional Et2O and dried in vacuo to provide 340 mg (63% crude) of a solid, which was used without further purification. MS (ESI): exact mass calculated for C8H6N2O3, 178.04; m/z found, 179.2 [M+H]+.
Name
6-styryl-4H-pyrido[3,2-b][1,4]oxazin-3-one
Quantity
757 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
128 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:9]1[CH:10]=[CH:11][C:12]2[O:13][CH2:14][C:15](=[O:19])[NH:16][C:17]=2[N:18]=1)=CC1C=CC=CC=1.[O:20]=[O+][O-].S(C)C>C(Cl)Cl>[O:19]=[C:15]1[CH2:14][O:13][C:12]2[CH:11]=[CH:10][C:9]([CH:1]=[O:20])=[N:18][C:17]=2[NH:16]1

Inputs

Step One
Name
6-styryl-4H-pyrido[3,2-b][1,4]oxazin-3-one
Quantity
757 mg
Type
reactant
Smiles
C(=CC1=CC=CC=C1)C=1C=CC=2OCC(NC2N1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Name
Quantity
128 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
S(C)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring until a pale blue color
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess ozone was removed
CUSTOM
Type
CUSTOM
Details
by bubbling oxygen through the reaction mixture for 15 min
Duration
15 min
STIRRING
Type
STIRRING
Details
the reaction was stirred at −78° C. for 3 h
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was triturated with Et2O (100 mL)
FILTRATION
Type
FILTRATION
Details
The solid collected from filtration of the suspension
WASH
Type
WASH
Details
was washed with additional Et2O
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
to provide 340 mg (63% crude) of a solid, which
CUSTOM
Type
CUSTOM
Details
was used without further purification

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
O=C1NC2=C(OC1)C=CC(=N2)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.